6-溴吲哚-2-硫酮

描述

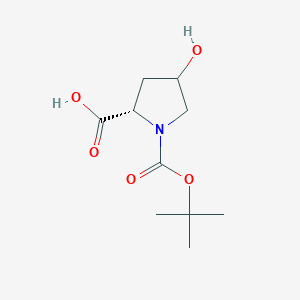

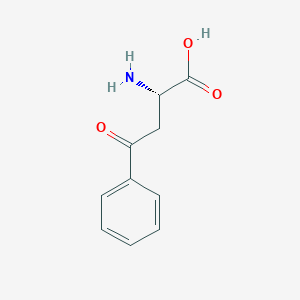

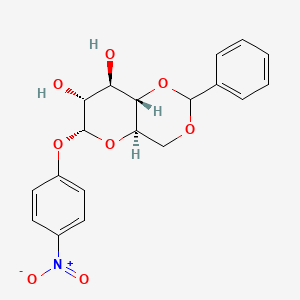

6-Bromoindoline-2-thione is a chemical compound that has garnered attention due to its numerous potential applications in scientific research and industry. It contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Synthesis Analysis

The synthesis of 6-Bromoindoline-2-thione involves the reaction between indoline-2-thiones with alkyl 2-halo acetoacetate under different conditions . A metal-free strategy has been developed for the preparation of 2-carboxylated thieno [2,3-b] indole derivatives, which involves easily accessible 1,2-diaza-1,3-dienes and indoline 2-thione as starting materials .

Molecular Structure Analysis

The molecular formula of 6-Bromoindoline-2-thione is C8H6BrNS . It has a total of 17 atoms, including 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Bromine atom . The average mass is 228.109 Da .

Chemical Reactions Analysis

6-Bromoindoline-2-thione is involved in various chemical reactions. For instance, it reacts with alkyl 2-halo acetoacetate under different conditions . It is also used in the synthesis of functionalized thieno[2,3-b]indoles by base-mediated [3 + 2]-annulation with Morita−Baylis−Hillman and Rauhut−Currier adducts of nitroalkenes .

科学研究应用

Antifungal Activity: The core structure of thieno[2,3-b]indole A, which includes the 6-bromoindoline-2-thione moiety, demonstrates antifungal activity . Researchers have explored its potential as an antifungal agent.

Neurological Diseases: Substituted thieno[2,3-b]indoles derived from this scaffold have shown potential for treating neurological diseases such as epilepsy, senile dementia, Parkinson’s disease, and cognitive deficits after brain ischemia . These compounds may modulate neuronal function and protect against neurodegeneration.

Plant Growth Regulation

The natural product thienodolin B, structurally related to thieno[2,3-b]indoles, displays plant growth-promoting and -inhibiting activities in rice seedlings . Researchers study these compounds for their potential in agriculture and crop management.

Synthesis and Preparation

Indoline-2-thione can be prepared via reported methods . Chromatographic purification is typically carried out on silica gel.

作用机制

Target of Action

It has been suggested that the compound may interact with certain proteins in bacterial cells .

Mode of Action

It is known that the compound is synthesized via alkylation reactions under phase transfer catalysis (PTC) conditions . The compound’s interaction with its targets and the resulting changes are currently under investigation.

Biochemical Pathways

The compound’s antibacterial activity suggests it may interfere with essential biochemical pathways in bacteria .

Result of Action

6-Bromoindoline-2-thione has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The compound’s minimum inhibitory concentration (MIC) values indicate its potency .

属性

IUPAC Name |

6-bromo-1,3-dihydroindole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGLLDWLADMIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoindoline-2-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)

![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)

![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)